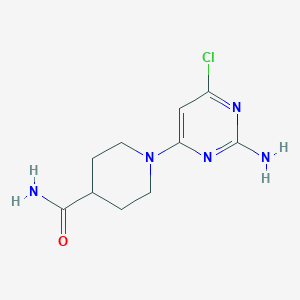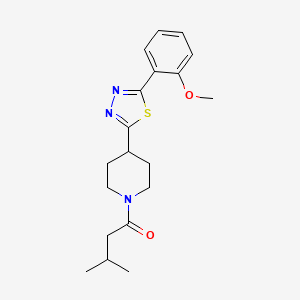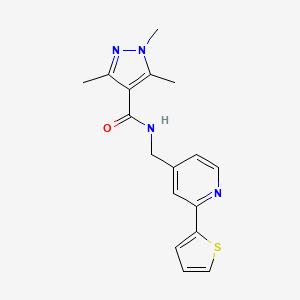
2,3,3-Trimethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3-Trimethylpiperidine is a chemical compound with the CAS Number: 93474-52-3. It has a molecular weight of 127.23 and is commonly stored at room temperature . The compound is liquid in its physical form .
Molecular Structure Analysis
The InChI code for 2,3,3-Trimethylpiperidine is1S/C8H17N/c1-7-8(2,3)5-4-6-9-7/h7,9H,4-6H2,1-3H3 . This indicates that the compound consists of 8 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom . Physical And Chemical Properties Analysis
2,3,3-Trimethylpiperidine is a liquid at room temperature . It has a molecular weight of 127.23 .Scientific Research Applications
Stereochemical Analysis
2,3,3-Trimethylpiperidine and its derivatives have been utilized in stereochemical studies. For instance, cis- and trans-2,6-Dimethylpiperidine and cis 2,4,6-trimethylpiperidines have been purified and analyzed using proton magnetic resonance (PMR) spectroscopy to confirm their configurations (Booth, Little, & Feeney, 1968).
Antimicrobial Activity
Compounds such as 1,2,5-trimethylpiperidin-4-ols, derivatives of 2,3,3-Trimethylpiperidine, have shown antimicrobial activity against various microorganisms. One derivative, in particular, exhibited a wide spectrum of antimicrobial activity, suggesting its potential for further testing in this field (Dyusebaeva, Elibaeva, & Kalugin, 2017).
Neurotropic Activity
Studies have been conducted on the neurotropic activity of 2,3,3-trimethyl-2,3,5,6,7,8-hexahydro-1 H-pyrrolo[3,4-b]quinolin-9-amine, a compound related to 2,3,3-Trimethylpiperidine. This research has revealed significant neurotropic effects in animal models, highlighting the potential of these compounds in neurological research (Zaliznaya, Varenichenko, Farat, & Markov, 2020).
Chemical Synthesis and Structural Elucidation
The derivatives of 2,3,3-Trimethylpiperidine have been used in various chemical synthesis processes. For example, 1,2,5-Trimethyl-4-piperidone has been a starting reagent in the synthesis of stereoisomeric compounds. NMR spectroscopy has been utilized to elucidate the structures of these products, demonstrating the compound's utility in chemical analysis (Unkovskii, D'yakov, Sokolova, Cherkaev, & Rozhnov, 1992).
Analytical Chemistry
Trimethylsilyation, involving compounds related to 2,3,3-Trimethylpiperidine, has been studied for its application in gas chromatography-mass spectrometry (GC-MS) based metabolomics. This research has helped in understanding potential interferences in GC-MS analysis, crucial for accurate metabolomic studies (Kim, Metz, Hu, Wiedner, Kim, Smith, Morgan, & Zhang, 2011).
Safety and Hazards
The safety information for 2,3,3-Trimethylpiperidine indicates that it is classified as dangerous . The hazard statements include H226, H302, H315, H318, and H335 . Precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P301+P312, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
Future Directions
Piperidines, including 2,3,3-Trimethylpiperidine, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .
properties
IUPAC Name |
2,3,3-trimethylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-7-8(2,3)5-4-6-9-7/h7,9H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANAQUCVLMZHHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3-Trimethylpiperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Acetyl-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-methylpyridine-3-carbonitrile](/img/structure/B2694677.png)



![[2-(4-Methoxy-phenylamino)-thiazol-4-yl]-acetic acid](/img/no-structure.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2694683.png)
![2-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2694684.png)
![8-(4-chlorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2694688.png)



![N-(2,4-dimethylphenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2694698.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2694699.png)
